REACTION_CXSMILES
|
BrN1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.Br[C:28]1[CH:33]=[C:32]([C:34]([CH3:37])([CH3:36])[CH3:35])[CH:31]=[CH:30][C:29]=1[CH3:38].C(OC(=O)C(C)C(OCC)=O)C.[Na].C(OC(=O)C(C)C(OCC)=O)C.CC[O-].[Na+].BrC1C=C(C(C)(C)C)C=CC=1CBr.[OH-].[Na+]>C(Cl)(Cl)(Cl)Cl.O.C(O)C>[C:34]([C:32]1[CH:31]=[CH:30][C:29]([CH3:38])=[CH:28][CH:33]=1)([CH3:37])([CH3:36])[CH3:35] |f:3.4,6.7,9.10,^1:50|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)C(C)(C)C)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
113.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)C(C)(C)C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
sodium diethylmethylmalonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C)=O.[Na]
|
Name
|
|
Quantity
|
104.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C)=O
|
Name
|
|
Quantity
|
40.8 g
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 6 h
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The resulting filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 h
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
finally washed with toluene (2×100 ml)
|
Type
|
ADDITION
|
Details
|
The aqueous solution was treated with 130 ml of 35% HCl
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with chloroform (4×250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
TEMPERATURE
|
Details
|
The residue was heated to 160-170° C. for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
yielding
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
BrN1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.Br[C:28]1[CH:33]=[C:32]([C:34]([CH3:37])([CH3:36])[CH3:35])[CH:31]=[CH:30][C:29]=1[CH3:38].C(OC(=O)C(C)C(OCC)=O)C.[Na].C(OC(=O)C(C)C(OCC)=O)C.CC[O-].[Na+].BrC1C=C(C(C)(C)C)C=CC=1CBr.[OH-].[Na+]>C(Cl)(Cl)(Cl)Cl.O.C(O)C>[C:34]([C:32]1[CH:31]=[CH:30][C:29]([CH3:38])=[CH:28][CH:33]=1)([CH3:37])([CH3:36])[CH3:35] |f:3.4,6.7,9.10,^1:50|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)C(C)(C)C)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
113.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)C(C)(C)C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
sodium diethylmethylmalonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C)=O.[Na]
|
Name
|
|
Quantity
|
104.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C)=O
|
Name
|
|
Quantity
|
40.8 g
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 6 h
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The resulting filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 h
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
finally washed with toluene (2×100 ml)
|
Type
|
ADDITION
|
Details
|
The aqueous solution was treated with 130 ml of 35% HCl
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with chloroform (4×250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
TEMPERATURE
|
Details
|
The residue was heated to 160-170° C. for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
yielding
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |